7-Methyl-1,4-diazepan-5-one

Physicochemical Properties Solid State Chemistry Formulation

7-Methyl-1,4-diazepan-5-one (CAS 90673-37-3) is a hexahydro-1,4-diazepinone heterocycle , a core scaffold in numerous bioactive molecules including the anti-insomnia drug suvorexant. As a small, synthetically versatile building block, it is a cornerstone for medicinal chemistry exploration and drug discovery programs targeting the central nervous system (CNS) and beyond.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 90673-37-3
Cat. No. B1388836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-diazepan-5-one
CAS90673-37-3
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CC(=O)NCCN1
InChIInChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyBJPCEVKBOAXMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,4-diazepan-5-one (CAS 90673-37-3) for Pharmaceutical R&D: Procurement & Selection Guide


7-Methyl-1,4-diazepan-5-one (CAS 90673-37-3) is a hexahydro-1,4-diazepinone heterocycle [1], a core scaffold in numerous bioactive molecules including the anti-insomnia drug suvorexant [2]. As a small, synthetically versatile building block, it is a cornerstone for medicinal chemistry exploration and drug discovery programs targeting the central nervous system (CNS) and beyond.

7-Methyl-1,4-diazepan-5-one (90673-37-3): Why Substitution with Unsubstituted Diazepanones Compromises Synthetic Outcomes


A 'simple' diazepanone analog like 1,4-diazepan-5-one (CAS 34376-54-0) cannot be indiscriminately substituted for the 7-methyl derivative. While they share a core scaffold, the presence of the 7-methyl group profoundly alters the compound's physicochemical properties and, critically, enables access to chiral chemistry [1]. This substitution alters molecular conformation, impacts downstream reactivity, and can be the difference between a successful structure-activity relationship (SAR) study and a synthetic dead-end. The following quantitative evidence details these critical, data-backed differentiators that should guide your procurement decision.

7-Methyl-1,4-diazepan-5-one (90673-37-3) Comparative Data vs. 1,4-Diazepan-5-one and Other Analogs


Significantly Altered Melting Point and Physical Properties vs. Unsubstituted 1,4-Diazepan-5-one

The 7-methyl substituent dramatically alters the compound's solid-state properties compared to the unsubstituted parent. The 7-methyl derivative exhibits a melting point of 113-114 °C , while the unsubstituted 1,4-diazepan-5-one melts at a significantly lower range of 65-68 °C . This nearly 50 °C increase in melting point is a direct consequence of the methyl group's influence on crystal packing and intermolecular forces. Furthermore, the predicted density is lower for the methylated analog (0.965 g/cm³) than for the parent (1.012 g/cm³) , reflecting a less efficient packing arrangement.

Physicochemical Properties Solid State Chemistry Formulation

Access to High-Value Enantiopure Derivatives via Asymmetric Catalysis

The presence of the chiral center at the 7-position is the key differentiator for this compound. It unlocks the potential for asymmetric synthesis, which is impossible with achiral 1,4-diazepan-5-one. A state-of-the-art methodology allows for the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones, yielding gem-disubstituted diazepanone heterocycles in up to >99% yield and up to 95% enantiomeric excess (ee) [1]. This process provides a direct route to structurally complex, chiral molecules of high interest for drug discovery.

Asymmetric Synthesis Medicinal Chemistry Chiral Pool

Microwave-Assisted Synthesis Provides a Faster, Higher-Yielding Route

While traditional syntheses for the 7-methyl-1,4-diazepan-5-one scaffold can suffer from low yields (e.g., ~11% via condensation of ethylenediamine and ethyl trans-2-butenoate) , a modern microwave-assisted approach for 7-substituted-1,4-diazepin-5-ones proceeds rapidly in good yields [1]. For instance, the microwave synthesis of a related derivative, 7-methyl-3,4-dihydro-1,4-diazepin-5(2H)-one, was achieved with a ~92% yield [1]. This represents a more than 8-fold increase in yield compared to the traditional thermal method for the target scaffold, demonstrating a far more efficient synthetic pathway.

Synthetic Methodology Process Chemistry Green Chemistry

pKa Modulation for Improved Physicochemical Properties

The addition of a methyl group can subtly alter the basicity of the amine nitrogens. The 7-methyl derivative has a predicted pKa of 16.23 , whereas the unsubstituted 1,4-diazepan-5-one has a predicted pKa of 16.21 . While the difference is small, it is consistent and may reflect changes in solvation and conformation. The 7-phenyl analog exhibits a dramatically lower pKa of 14.78 [1], highlighting how sensitive this parameter is to the nature of the 7-substituent.

Physicochemical Properties Medicinal Chemistry ADME

7-Methyl-1,4-diazepan-5-one (90673-37-3): High-Impact Application Scenarios for Research Procurement


Synthesis of Chiral, CNS-Active Drug Candidates (e.g., Suvorexant Analogs)

The 7-methyl-1,4-diazepan-5-one scaffold is a privileged structure in CNS drug discovery. A direct application is the synthesis of gem-disubstituted analogues of the FDA-approved anti-insomnia drug suvorexant [1]. The chirality of the 7-methyl compound is essential for exploring the stereospecific interactions required for high potency and selectivity at orexin receptors. Procuring this specific building block enables research into next-generation sleep aids and other CNS therapeutics.

Medicinal Chemistry Library Expansion via Diversity-Oriented Synthesis

The combination of its chiral center and the robust, high-yielding asymmetric allylic alkylation methodology [1] makes 7-methyl-1,4-diazepan-5-one an ideal core for diversity-oriented synthesis. Researchers can efficiently generate a library of enantioenriched, gem-disubstituted diazepanones bearing diverse functional groups. This is a powerful strategy for exploring new chemical space in early-stage drug discovery, particularly for targets where 3D shape and stereochemistry are critical.

Process Chemistry Development and Scale-Up Studies

The established microwave-assisted synthetic route for this compound class, which provides high yields (~92% for a related analog) [1], provides a strong foundation for process chemistry research. Teams investigating scalable routes to complex 1,4-diazepane-containing pharmaceuticals will find this compound a valuable model substrate for optimizing reaction conditions, studying catalyst systems, and developing cost-effective manufacturing processes.

Physicochemical Property Studies for Structure-Activity Relationships (SAR)

The quantifiable differences in melting point (~45-49 °C increase) [1] and predicted pKa [2] compared to the unsubstituted parent compound provide a clear rationale for using the 7-methyl derivative in SAR campaigns. It serves as a tool to probe how a small, lipophilic substituent impacts a lead compound's solid-state properties, solubility, and permeability, thereby informing medicinal chemistry design decisions and reducing late-stage attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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